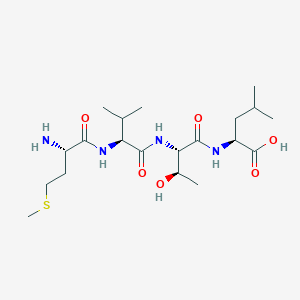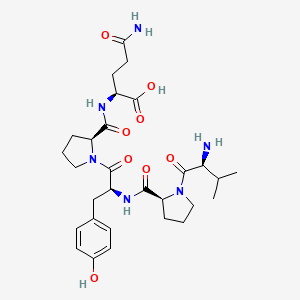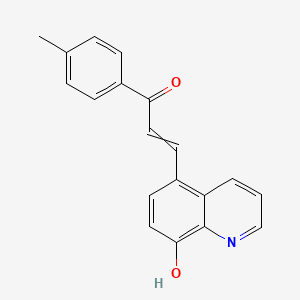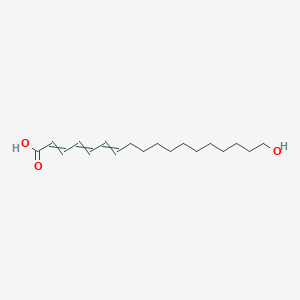
18-Hydroxyoctadeca-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Hydroxyoctadeca-2,4,6-trienoic acid is a unique fatty acid derivative characterized by the presence of hydroxyl and conjugated triene functionalities. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyoctadeca-2,4,6-trienoic acid typically involves the oxidation of octadecatrienoic acids. For instance, enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in red algae can yield this compound . The reaction conditions often include the use of specific enzymes that facilitate the oxidation process, leading to the formation of the hydroxyl group at the 18th carbon position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the enzymatic oxidation process or developing chemical synthesis routes that can be scaled up efficiently.
Análisis De Reacciones Químicas
Types of Reactions
18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.
Reduction: Reduction reactions can convert the triene system into a more saturated form.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Its role in biological systems, particularly in lipid metabolism and signaling pathways, is of interest.
Medicine: Potential therapeutic applications are being explored, including its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position of the hydroxyl group.
(9Z,11E,15Z)-(13S)-13-Hydroxyoctadeca-9,11,15-trienoic acid: Similar in having a hydroxyl group and triene system but with variations in the double bond positions.
Uniqueness
18-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and conjugated triene system, which confer distinct chemical and biological properties
Propiedades
Número CAS |
873072-89-0 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
18-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21) |
Clave InChI |
ZALZJWKAEHMXRH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC=CC=CC=CC(=O)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


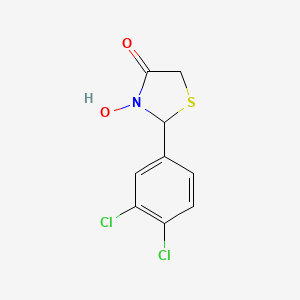
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)

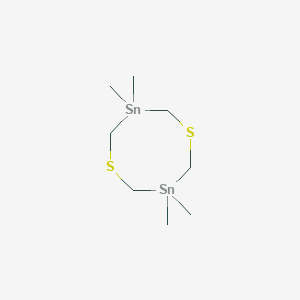
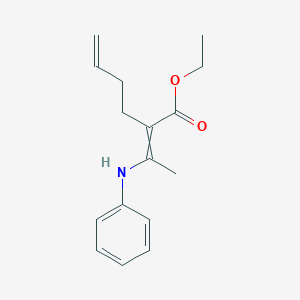
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
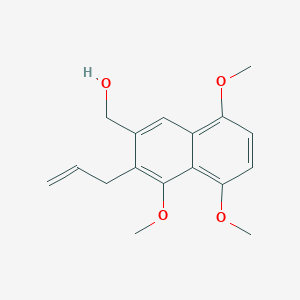
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
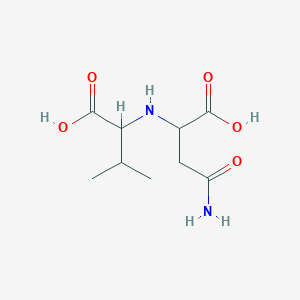

propanedinitrile](/img/structure/B14199672.png)
